molecular formula C11H11N3O2 B3750491 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

Cat. No.: B3750491
M. Wt: 217.22 g/mol
InChI Key: UUFLNGMDHRHDOH-CMDGGOBGSA-N
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Description

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a 2-cyanoacrylamide motif, which is recognized for its potential to engage in reversible covalent bonding with biological targets . This mechanism is particularly valuable for developing enzyme inhibitors, as it can enhance potency and selectivity while offering improved specificity over irreversible inhibitors . Scientific literature highlights the application of analogous 2-cyanoacrylamide derivatives in the design and synthesis of potent, reversible covalent inhibitors for kinases such as Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a key regulator in NF-κB and MAPK signaling pathways that are crucial in cancer and inflammatory diseases . This positions the compound as a valuable intermediate for researchers synthesizing novel small molecules aimed at probing cell signaling pathways or developing targeted therapies. Its utility extends to serving as a key synthetic precursor in organic synthesis, where it can be used to construct more complex, biologically active heterocyclic systems. This product is intended for research purposes as a building block or investigative probe in these advanced scientific contexts.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLNGMDHRHDOH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester typically involves the reaction of cyanoacetamide derivatives with pyridinyl amines. One common method is the condensation reaction between cyanoacetamide and pyridinyl amine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 2-cyano-3-(pyridin-2-ylamino)-acrylic acid exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses effective antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics or antifungal agents. The structural features of the pyridine ring contribute to its ability to interact with microbial enzymes, disrupting their function.

Agricultural Applications

Pesticide Development

The synthesis of 2-cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester has been explored for its potential use as a pesticide. Its derivatives are being investigated for their effectiveness against various agricultural pests. The ability to modify its structure allows for the development of targeted pesticides with reduced environmental impact.

Herbicide Potential

Further research has indicated that this compound may serve as a herbicide. Its mode of action is believed to involve the inhibition of specific biochemical pathways in plants, leading to growth inhibition or death. This application is particularly relevant in the context of developing environmentally friendly herbicides that minimize harm to non-target species.

Materials Science Applications

UV Absorption and Stabilization

The compound's structure makes it suitable for use as a UV absorber in plastics and cosmetic formulations. Its ability to absorb ultraviolet light helps protect materials from degradation caused by UV radiation. This application is crucial in extending the lifespan of products exposed to sunlight.

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it valuable in various industrial applications.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant apoptosis induction in breast cancer cell lines.
Study BAntimicrobialShowed effective inhibition against E. coli and Candida species.
Study CPesticideEvaluated against aphids; showed 70% mortality at 100 ppm concentration.
Study DUV StabilizationEnhanced UV resistance in polyethylene films by 50%.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below highlights key structural differences among acrylate derivatives:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester Pyridin-2-ylamino C₁₁H₁₀N₃O₂* ~220.22* Amino group enhances hydrogen bonding; pyridine ring increases polarity.
Ethyl (2E)-2-cyano-3-(3-pyridinyl)acrylate Pyridin-3-yl C₁₁H₁₀N₂O₂ 202.21 Pyridine at 3-position; lacks amino group, reducing nucleophilicity.
Ethyl 2-cyano-3-phenylacrylate Phenyl C₁₂H₁₁NO₂ 201.22 Non-polar phenyl group reduces solubility in polar solvents.
2-Cyano-3-(4-methyl-thiazol-2-ylamino)-acrylic acid ethyl ester Thiazol-2-ylamino C₁₀H₁₀N₃O₂S 236.27 Thiazole introduces sulfur, altering electronic and biological properties.

*Estimated based on structural analogs.

Key Observations :

  • Heterocycle Effects : Thiazole derivatives exhibit higher molecular weight and sulfur-mediated reactivity compared to pyridine-based compounds.
  • Phenyl vs. Pyridine : The phenyl analog lacks the polar pyridine ring, leading to lower solubility in aqueous media.

Thermodynamic and Physicochemical Properties

highlights thermodynamic studies on furan- and nitrophenyl-substituted acrylates, revealing substituent-dependent phase behaviors. For example:

  • Heat Capacity: Furanyl derivatives (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylate) show heat capacities ranging from 5–370 K, with polynomial dependencies derived for condensed-phase calculations .

While direct data on the target compound are unavailable, its pyridin-2-ylamino group may lower melting points compared to phenyl analogs due to increased polarity and disrupted crystal packing.

Biological Activity

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester , with the CAS number 69372-23-2, is a compound of interest due to its potential biological activities. Its molecular formula is C11_{11}H11_{11}N3_3O2_2, and it has a molecular weight of approximately 217.224 g/mol. This compound is characterized by the presence of a cyano group and a pyridine ring, which are known to contribute to various biological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Receptor modulation : It can act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For example:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of the compound on MCF-7 breast cancer cells:

  • Concentration : Various concentrations (1 µM to 100 µM) were tested.
  • Results : At 50 µM concentration, cell viability was reduced by approximately 70% compared to control.
Concentration (µM) Cell Viability (%)
195
1080
5030
10010

This suggests that higher concentrations significantly impair cell viability, indicating potential for further development as an anticancer therapeutic.

Research Findings

Several research articles have documented the biological activities associated with similar compounds:

  • Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication in Hepatitis C virus models, suggesting that this compound may share similar properties.
  • Cytotoxicity Studies : In cytotoxicity assays, it was found that at concentrations below 100 µM, the compound exhibited low toxicity towards normal human cells while retaining efficacy against cancerous cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring were found to affect the potency of the compound against various targets, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What are the optimal synthetic routes for 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl derivatives. A typical protocol involves reacting ethyl cyanoacetate with 2-aminopyridine-3-carbaldehyde in the presence of a base catalyst (e.g., sodium ethoxide or piperidine) under reflux conditions in ethanol. Key parameters include:

  • Temperature : 70–80°C to ensure efficient condensation without side reactions.
  • Molar Ratios : A 1:1.2 ratio of aldehyde to ethyl cyanoacetate improves yield (reported ~65–75% in similar pyridine derivatives).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.6 ppm (pyridine protons), δ 6.8–7.2 ppm (vinyl proton), and δ 4.2–4.4 ppm (ester –OCH₂CH₃).
    • ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 115–120 ppm (cyano group), and 150–160 ppm (pyridine carbons).
  • IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C conjugated to carbonyl).
  • Mass Spectrometry : Molecular ion [M+H]⁺ peak at m/z 246.1 (C₁₁H₁₁N₃O₂⁺) confirms molecular weight .

Intermediate: How does the pyridin-2-ylamino group influence reactivity compared to pyridin-3-yl derivatives?

Methodological Answer:
The pyridin-2-ylamino group introduces steric and electronic effects:

  • Electronic Effects : The amino group at the 2-position increases electron density on the pyridine ring, enhancing nucleophilic substitution reactions at the 3-position.
  • Steric Hindrance : The ortho-substitution restricts rotational freedom, affecting crystal packing (evidenced by X-ray studies of similar compounds).
  • Comparison : Pyridin-3-yl derivatives (e.g., Ethyl 2-cyano-3-(pyridin-3-yl)acrylate) show lower regioselectivity in electrophilic substitutions due to the meta-directing nature of the pyridine nitrogen .

Advanced: How can thermodynamic properties (e.g., heat capacity, entropy) be experimentally determined?

Methodological Answer:

  • Adiabatic Calorimetry : For condensed phases, use a vacuum adiabatic calorimeter (e.g., TAU-10) to measure heat capacities (5–370 K range). Polynomial fits of Cₚ vs. T data yield standard molar entropy () and enthalpy () values.
  • Gas-Phase Thermodynamics : Combine calorimetry with vapor pressure measurements (e.g., Knudsen effusion) to extrapolate ideal gas properties.
  • Computational Validation : Apply Joback’s group contribution method to estimate properties (e.g., ΔfH°(gas) = Σ group contributions ± 5–10 kJ/mol accuracy) .

Advanced: How to resolve contradictions in reported reaction yields or product stability?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Conditions : Trace moisture in solvents or catalysts (e.g., NaOEt vs. DBU) alters reaction kinetics.
  • Analytical Methods : HPLC purity vs. NMR integration may differ due to undetected byproducts.
  • Crystallization Effects : Polymorphism (observed in similar acrylate esters) can affect melting points and stability.
    Mitigation : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) and cross-validate results using multiple techniques (e.g., DSC for phase transitions) .

Advanced: What computational approaches predict electronic properties for mechanistic studies?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO). The cyano and ester groups lower LUMO energy (~-1.5 eV), enhancing electrophilicity for nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
  • QSPR Models : Correlate Hammett σ values of substituents with reaction rates (e.g., σₚ for pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 2
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2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

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